molecular formula C19H25N3O4 B137351 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol CAS No. 21037-26-3

1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol

Cat. No. B137351
CAS RN: 21037-26-3
M. Wt: 359.4 g/mol
InChI Key: NARUXRZZSJCXFJ-OTWHNJEPSA-N
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Description

1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol, also known as 6-PADR, is a synthetic, small molecule compound that has been extensively studied for its potential applications in scientific research. 6-PADR has been shown to possess a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments. This article will discuss the synthesis method of 6-PADR, its scientific research applications, the mechanism of action, the biochemical and physiological effects of 6-PADR, and the advantages and limitations for lab experiments. Finally, this article will provide a list of future directions for 6-PADR research.

Scientific Research Applications

Antioxidant Activity Analysis

Research into the analytical methods for determining antioxidant activity highlights the importance of various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP), in assessing the antioxidant capacity of complex samples, including those related to compounds like 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol. These methods are critical for understanding the potential antioxidant benefits of new compounds in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).

Catalytic Deoxygenation for Renewable Chemicals

The catalytic deoxygenation of xylitol, a process relevant to the broader chemical family to which 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol belongs, showcases the production of renewable chemicals like ethylene glycol and lactic acid. This research emphasizes the challenge of improving catalyst selectivity and the importance of catalyst design in the development of efficient deoxygenation processes for sustainable chemical production (Xia et al., 2020).

Inhibition of DXR in Pathogenic Organisms

Studies on non-hydroxamate inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) illustrate the potential of targeting specific biochemical pathways for therapeutic purposes, including the treatment of diseases caused by pathogenic bacteria and parasites. This research is relevant for understanding the mechanisms through which compounds like 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol could act against microbial targets (Kesharwani & Sundriyal, 2020).

DXS as a Drug Design Target

Exploration of DXS, a key enzyme in the MEP pathway for isoprenoid biosynthesis, provides a foundation for the development of new anti-infectives. Understanding the structure and inhibitors of DXS could guide the design of novel therapeutic agents, potentially including derivatives of 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol, to combat diseases such as malaria or tuberculosis (Gierse et al., 2017).

properties

IUPAC Name

(2R,3S,4S)-5-(4,5-dimethyl-2-phenyldiazenylanilino)pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-12-8-15(20-10-17(24)19(26)18(25)11-23)16(9-13(12)2)22-21-14-6-4-3-5-7-14/h3-9,17-20,23-26H,10-11H2,1-2H3/t17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARUXRZZSJCXFJ-OTWHNJEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NCC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NC[C@@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189430
Record name 1-Deoxy-1-[4,5-dimethyl-2-(phenylazo)phenylamino]-D-ribitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol

CAS RN

21037-26-3
Record name 1-Deoxy-1-[4,5-dimethyl-2-(phenylazo)phenylamino]-D-ribitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21037-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021037263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-[4,5-dimethyl-2-(phenylazo)phenylamino]-D-ribitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol
Source European Chemicals Agency (ECHA)
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